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Compound of Interest

6-Bromo-2-methyl-
[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1268453

Compound Name:

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-[1][2]
[3]triazolo[1,5-a]pyridine

Introduction: The Strategic Value of a Heterocyclic
Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the
bedrock of countless therapeutic agents. Among these, the[1][2][3]triazolo[1,5-a]pyridine
scaffold is a privileged structure, recognized for its synthetic versatility and presence in a range
of biologically active molecules.[4] This guide focuses on a specific derivative, 6-Bromo-2-
methyl-[1][2][3]triazolo[1,5-a]pyridine, a compound poised for exploration as a key building
block or fragment in drug development programs.

The strategic placement of a bromine atom at the 6-position offers a handle for further synthetic
elaboration via cross-coupling reactions, while the 2-methyl group subtly modulates the
electronic and steric profile of the molecule. Understanding the fundamental physicochemical
properties of this compound is not merely an academic exercise; it is a critical prerequisite for
its rational application in drug discovery.[5][6] These properties govern a molecule's absorption,
distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential for oral
bioavailability and in vivo efficacy.[7]
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This document serves as a technical resource for researchers, providing a comprehensive
analysis of the key physicochemical attributes of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-
a]pyridine, detailed experimental protocols for their determination, and expert insights into how
these properties influence drug design strategies.

Caption: Chemical structure of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Section 1: Core Molecular Profile and "Drug-
Likeness" Assessment

A preliminary evaluation of a compound's potential as an orally bioavailable drug often begins
with assessing its compliance with established guidelines, such as Lipinski's Rule of Five.[1][2]
[3] These rules are derived from the observation that most successful oral drugs fall within a
specific range of physicochemical parameters.[2] While not a rigid law, this framework provides
a valuable first pass filter to identify potential liabilities.

Lipinski's Rule
Property Value Source .
(Violation if)
Molecular Formula C7HeBrNs [8] N/A
Molecular Weight 211.05 g/mol [8] > 500 Da
XlogP (Predicted) 1.8 [8] >5
Hydrogen Bond
yered 0 [9] >5
Donors
Hydrogen Bond
yeres 3 [9] >10
Acceptors
Polar Surface Area N/A (Generally < 140
40.8 Az [9]
(TPSA) Az for CNS)

Analysis: 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine comfortably adheres to all criteria of
Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity place it in a favorable
chemical space for good absorption and permeation. The absence of hydrogen bond donors
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and a modest number of acceptors suggest it is unlikely to suffer from poor membrane
permeability due to excessive hydrogen bonding with the aqueous environment.

Section 2: Lipophilicity (logP): Balancing
Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most
critical physicochemical properties in drug discovery.[10] It is a primary determinant of a drug's
ability to cross biological membranes, its binding to plasma proteins, its volume of distribution,
and its potential for metabolic clearance.[5][10] The octanol-water partition coefficient (logP) is
the standard measure of this property.

For 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the predicted logP is 1.8, indicating a
balanced character.[8] This value is well within the optimal range for oral drug candidates,
suggesting it can efficiently partition into lipid bilayers to cross the gut wall without being so
lipophilic that it suffers from poor aqueous solubility or rapid metabolic breakdown.

Experimental Protocol: Determination of logP via Shake-
Flask Method

This protocol describes the gold-standard Shake-Flask method for determining the octanol-
water partition coefficient, a process grounded in measuring the equilibrium distribution of the
compound between two immiscible phases.

Causality Behind the Method: The core principle is that a compound will distribute itself
between n-octanol (simulating a lipid membrane) and water (simulating an aqueous biological
fluid) according to its intrinsic lipophilicity. Measuring its concentration in each phase at
equilibrium allows for the direct calculation of this preference.
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Start: Prepare Solvents

Pre-saturate n-octanol with water
and water with n-octanol for 24h.
(Ensures thermodynamic consistency)

:

Prepare a stock solution of the
compound in n-octanol (e.g., 1 mg/mL)

:

Add precise volumes of pre-saturated
n-octanol stock and pre-saturated water
to a vial (e.g., 5 mL each)

:

Shake/agitate vigorously at a
constant temperature (25°C)
for a set time (e.g., 1-24h).
(Crucial for reaching equilibrium)

:

Centrifuge to achieve
complete phase separation

:

Carefully sample an aliquot
from both the aqueous and
octanol layers

:

Quantify compound concentration in
each phase using a validated
analytical method (e.g., UV-Vis, HPLC)

:

Calculate LogP:
LogP = log([Compound]octanol / [Compound]water)

End: Report LogP Value

Click to download full resolution via product page

Caption: Workflow for experimental logP determination using the Shake-Flask method.
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Step-by-Step Methodology:

e Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
them vigorously and allowing the phases to separate for at least 24 hours at a constant
temperature. This step is critical to prevent volume changes during the experiment.

e Stock Solution: Prepare a stock solution of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
in the pre-saturated n-octanol. The concentration should be chosen to be well within the
linear range of the analytical method.

» Partitioning: In a screw-cap vial, combine a known volume of the octanol stock solution with
a known volume of pre-saturated water (e.g., a 1:1 ratio).

o Equilibration: Agitate the vial at a constant temperature (typically 25°C) for a sufficient period
to ensure equilibrium is reached. The time required should be determined empirically (e.g.,
by sampling at different time points until the ratio is constant).

o Phase Separation: Centrifuge the vial at a low speed to ensure a clean and complete
separation of the two phases.

o Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding contamination
of the interface. Quantify the concentration of the compound in each phase using a suitable
analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

o Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase
to the concentration in the agueous phase. The logP is the base-10 logarithm of this value.

Section 3: lonization State (pKa): The Influence of
pH

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50
equilibrium between its protonated (ionized) and deprotonated (neutral) forms. This is a pivotal
parameter as the ionization state dramatically affects solubility, permeability, and receptor
binding. The[1][2][3]triazolo[1,5-a]pyridine core contains basic nitrogen atoms, meaning the
compound will become protonated and positively charged under acidic conditions. The most
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basic nitrogen is likely one of the pyridine ring nitrogens, and its pKa will be a key determinant
of the compound's behavior in the physiological pH range of the stomach (pH 1-3) and
intestines (pH 6-7.5). While specific experimental data for this compound is not readily
available, related pyridine structures typically have a pKa in the range of 3-5.[11]

Protonated Form (RH+) Neutral Form (R)
(More Soluble) (More Lipophilic) + H+ pKa
Dominant at pH < pKa Dominant at pH > pKa

Click to download full resolution via product page

!

Caption: lonization equilibrium of a basic compound like the triazolopyridine.

Experimental Protocol: pKa Determination by
Potentiometric Titration

Causality Behind the Method: This technique relies on monitoring the change in pH of a
solution of the compound as a known concentration of a strong acid or base (the titrant) is
added. The pKa corresponds to the midpoint of the resulting titration curve, where the
compound is half-neutralized. It is a direct and highly accurate method for determining
lonization constants.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent,
typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

« Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH
electrode and a precision burette for titrant delivery.

e Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI) to fully
protonate the compound.

o Data Collection Titration: Titrate the now-acidified solution with a standardized strong base
(e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
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o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the inflection point of this curve, which can be found accurately by analyzing the first or
second derivative of the titration data.

Section 4: Solid-State Properties and Synthesis

The solid-state characteristics of a compound, such as its melting point and crystal form, are
vital for purity assessment, stability studies, and formulation development.

Melting Point: While a specific experimental melting point for 6-Bromo-2-methyl-[1][2]
[3]triazolo[1,5-a]pyridine is not documented in the searched literature, the closely related parent
compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, has a reported melting point of 106-112 °C.
The addition of a methyl group may slightly alter this value, but it provides a reasonable
estimate. A sharp melting point range is a good indicator of high purity.

Synthesis: This class of compounds is accessible through established synthetic routes. A
common method involves the cyclization of N-(pyridin-2-yl) amidine derivatives.[12] For
instance, 2-amino-5-bromopyridine can be reacted with an appropriate reagent to form an
intermediate that undergoes an oxidative N-N bond formation to yield the fused triazole ring
system.[12] The availability of these starting materials makes 6-Bromo-2-methyl-[1][2]
[3]triazolo[1,5-a]pyridine and its analogs readily synthesizable for research purposes.

Conclusion: A Profile of a Promising Building Block

This technical guide has detailed the key physicochemical properties of 6-Bromo-2-methyl-[1]
[2][3]triazolo[1,5-a]pyridine. The analysis reveals a compound with a highly favorable "drug-
like" profile.

o Excellent Lipinski Profile: Its low molecular weight, balanced lipophilicity (predicted XlogP
~1.8), and appropriate hydrogen bonding capacity make it an attractive starting point for
fragment-based or lead optimization campaigns.

o Balanced Properties: The molecule strikes a good balance between lipophilicity required for
membrane permeation and the polarity needed for aqueous solubility, a crucial attribute for
achieving oral bioavailability.
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e Synthetic Tractability: The presence of the bromo-substituent provides a versatile anchor for
synthetic diversification, allowing chemists to readily explore the structure-activity
relationship (SAR) around this scaffold.

In conclusion, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine represents a high-potential
building block for drug discovery. Its well-defined and favorable physicochemical properties
provide a solid foundation for the design of novel therapeutic agents with optimized ADME
characteristics. The experimental protocols detailed herein offer a robust framework for the
empirical validation and characterization of this and related compounds, empowering
researchers to make data-driven decisions in their quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physicochemical properties of 6-Bromo-2-methyl-
triazolo[1,5-a]pyridine"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268453#physicochemical-properties-of-6-bromo-2-
methyl-triazolo-1-5-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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